

In Vitro Characterization of JDQ-443: A Technical Guide

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Compound of Interest

Compound Name:	Opnurasib
CAS No.:	2653994-08-0
Cat. No.:	B8217952

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JDQ-443 is a structurally novel, potent, and selective covalent inhibitor of KRAS G12C, a prevalent oncogenic driver in various cancers, including non-small cell lung cancer and colorectal cancer.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of JDQ-443, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical biological pathways and workflows. JDQ-443 distinguishes itself through a unique binding mode to the switch II pocket of GDP-bound KRAS G12C, leading to its irreversible inactivation.[3][4] This mechanism confers high selectivity for the mutant protein over its wild-type counterpart and demonstrates activity against certain resistance mutations that affect other KRAS G12C inhibitors.[3]

Quantitative Data Summary

The in vitro activity of JDQ-443 has been extensively profiled using a range of biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Biochemical Activity of JDQ-443



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Cellular Activity of JDQ-443



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Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on published information and standard laboratory practices.

KRAS G12C:cRAF NanoBiT Recruitment Assay

Objective: To measure the ability of JDQ-443 to disrupt the interaction between KRAS G12C and its effector protein, cRAF, in a cellular context.

Methodology:

- **Cell Culture and Transfection:** HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding KRAS G12C fused to the Large Bit (LgBiT) subunit of NanoLuc luciferase and cRAF fused to the Small Bit (SmBiT) subunit.
- **Compound Treatment:** Transfected cells are seeded into 96-well plates. After 24 hours, cells are treated with a serial dilution of JDQ-443 or DMSO as a vehicle control.
- **Luminescence Reading:** Following a 2-hour incubation with the compound, Nano-Glo® Live Cell Substrate is added to the wells. Luminescence is measured using a plate reader.
- **Data Analysis:** The luminescence signal, which is proportional to the extent of KRAS-cRAF interaction, is normalized to the DMSO control. IC50 values are calculated using a four-parameter logistic regression model.

pERK Inhibition Western Blot Assay

Objective: To determine the effect of JDQ-443 on the phosphorylation of ERK, a key downstream component of the MAPK signaling pathway.

Methodology:

- **Cell Culture and Treatment:** KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type (e.g., NCI-H1437) cells are seeded in 6-well plates and allowed to attach overnight. Cells are then treated with various concentrations of JDQ-443 for 2-6 hours.
- **Cell Lysis:** After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates is determined using a BCA assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
- **Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. After washing, the membrane is

incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- **Detection and Analysis:** The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified, and the ratio of pERK to total ERK is calculated and normalized to the vehicle control. IC50 values are determined from the dose-response curve.

CellTiter-Glo® Cell Viability Assay

Objective: To assess the anti-proliferative activity of JDQ-443 on cancer cell lines.

Methodology:

- **Cell Seeding:** Cancer cell lines are seeded in 96-well opaque-walled plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
- **Compound Addition:** A serial dilution of JDQ-443 is added to the wells, and the plates are incubated for 72 hours.
- **Reagent Addition:** The plates are equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well.
- **Lysis and Signal Stabilization:** The plates are placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
- **Luminescence Measurement:** The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is read using a luminometer.
- **Data Analysis:** The signal is normalized to DMSO-treated control cells, and the GI50 (concentration for 50% growth inhibition) values are calculated using non-linear regression.

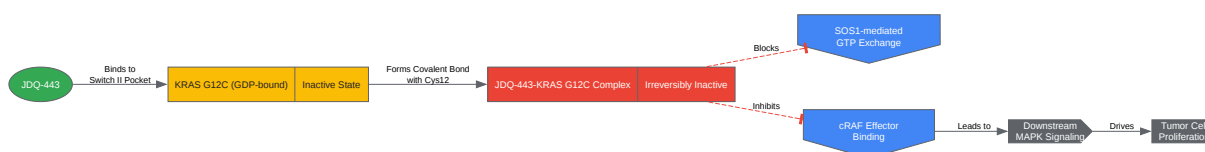
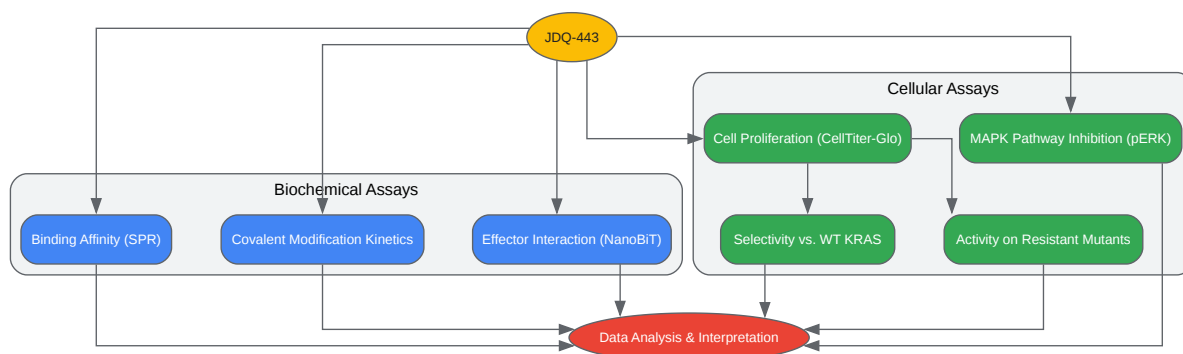
Mandatory Visualizations

KRAS Signaling Pathway

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